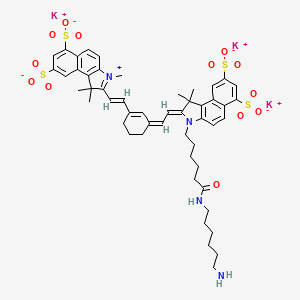
Boc-Lys-PEG8-N-bis(D-glucose)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Lys-PEG8-N-bis(D-glucose) is a compound used primarily as a drug linker in the synthesis of antibody-drug conjugates (ADCs). This compound is derived from patent WO2023280227A2 and is known for its role in enhancing the delivery and efficacy of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-PEG8-N-bis(D-glucose) involves multiple steps, starting with the protection of lysine and glucose moieties. The polyethylene glycol (PEG) chain is then introduced to link these protected groups. The final step involves the deprotection of the lysine and glucose to yield the desired compound .
Industrial Production Methods
Industrial production of Boc-Lys-PEG8-N-bis(D-glucose) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research and development needs .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys-PEG8-N-bis(D-glucose) undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the conjugation process with antibodies.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to release the active drug
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides.
Hydrolysis: Conditions include acidic or basic environments to facilitate the release of the active drug
Major Products Formed
The major products formed from these reactions are the active drug molecules and the cleaved linker, which can be further analyzed for their efficacy and stability .
Wissenschaftliche Forschungsanwendungen
Boc-Lys-PEG8-N-bis(D-glucose) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and drug delivery systems.
Biology: Facilitates targeted drug delivery in cellular and molecular biology studies.
Medicine: Integral in the development of ADCs for cancer therapy and other diseases.
Industry: Employed in the production of high-purity pharmaceutical compounds
Wirkmechanismus
The mechanism of action of Boc-Lys-PEG8-N-bis(D-glucose) involves its role as a drug linker. It facilitates the targeted delivery of therapeutic agents by conjugating with antibodies. The compound ensures the stability and solubility of the drug, allowing it to reach the target cells effectively. Upon reaching the target, the linker undergoes hydrolysis, releasing the active drug to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lys-PEG4-N-bis(D-glucose): Similar structure but with a shorter PEG chain.
Boc-Lys-PEG12-N-bis(D-glucose): Similar structure but with a longer PEG chain.
Boc-Lys-PEG8-N-bis(D-mannose): Similar structure but with mannose instead of glucose
Uniqueness
Boc-Lys-PEG8-N-bis(D-glucose) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it highly effective in the synthesis of ADCs, offering improved therapeutic outcomes .
Eigenschaften
Molekularformel |
C42H83N3O23 |
|---|---|
Molekulargewicht |
998.1 g/mol |
IUPAC-Name |
(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1 |
InChI-Schlüssel |
BQBXNGQKGVUVCP-KWZNFLCOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)


![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)


